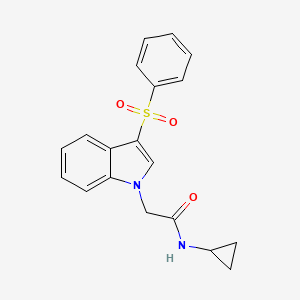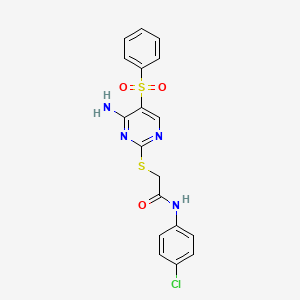
N-cyclopropyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. In
Scientific Research Applications
Synthesis of Novel Compounds with Antimicrobial Properties
- The study by Darwish et al. (2014) aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety suitable for use as antimicrobial agents. The derivatives showed promising in vitro antibacterial and antifungal activities, demonstrating the potential of N-cyclopropyl-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide and related compounds in developing new antimicrobial agents (Darwish et al., 2014).
Investigation of Antimalarial and Anticancer Activities
- Fahim and Ismael (2021) explored the reactivity of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles, producing compounds with promising antimalarial activity. Theoretical calculations and molecular docking studies supported these findings, highlighting the potential of these derivatives in antimalarial drug development (Fahim & Ismael, 2021).
Role in Organic Synthesis and Cyclopropanation Reactions
- Studies have utilized this compound derivatives in organic synthesis, showcasing their versatility in cyclopropanation reactions and as intermediates for synthesizing various compounds, including those with potential biological activities. For example, the work by Liu et al. (2008) and Ma et al. (2022) demonstrated the use of such derivatives in preparing cyclopropane-containing compounds, which are valuable in medicinal chemistry (Liu et al., 2008), (Ma et al., 2022).
Immunomodulatory Effects
- The compound CL 259, 763, a novel synthetic immunomodulator related to this compound, was investigated for its ability to enhance the cytolytic T-lymphocyte response in mice, showing potential in immunotherapy (Wang et al., 1988).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes.
Mode of Action
The presence of the indole nucleus in biologically active pharmacophores has been associated with broad-spectrum biological activities . The interaction of the compound with its targets likely results in changes to the normal functioning of these targets, leading to its biological effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound may affect a variety of biochemical pathways and their downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-19(20-14-10-11-14)13-21-12-18(16-8-4-5-9-17(16)21)25(23,24)15-6-2-1-3-7-15/h1-9,12,14H,10-11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQZQMMCDDIRPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2985169.png)

![3,3-dimethyl-N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}butanamide](/img/structure/B2985172.png)




![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-chlorophenyl)urea](/img/structure/B2985184.png)


![2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2985188.png)
![2-Amino-6-benzyl-4-(5-bromo-2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2985190.png)
![N,N-dimethyl-2-[(2-methylpyrimidin-4-yl)oxy]cyclohexan-1-amine](/img/structure/B2985191.png)
